A Comprehensive Technical Guide to the Physicochemical Properties of Methylaminoacetonitrile Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of Methylaminoacetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physicochemical properties, synthesis, and spectral characteristics of Methylaminoacetonitrile hydrochloride (CAS RN: 25808-30-4). The information is compiled from various scientific and chemical data sources to support research and development activities.
Chemical Identity and Physical Properties
Methylaminoacetonitrile hydrochloride, also known as Sarcosinenitrile hydrochloride, is a chemical intermediate used in various organic syntheses[1][2]. It presents as a white to off-white or sometimes yellow crystalline powder[2][3].
Table 1: Physicochemical Data
| Property | Value |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 103-106 °C (lit.)[1][2][4][5][6][7][8] |
| Boiling Point | 150.2 °C at 760 mmHg[4][6] |
| Flash Point | 44.6 °C[4][6] |
| Vapor Pressure | 3.89 mmHg at 25 °C[4][6] |
| Solubility | Readily soluble in water and polar organic solvents (e.g., methanol, ethanol)[3] |
| Storage Temperature | Room Temperature[2], 2-8 °C recommended[6][8] |
| Hygroscopicity | May be moisture sensitive[9] |
Table 2: Chemical Identifiers and Molecular Data
| Identifier | Value |
| Molecular Formula | C₃H₇ClN₂[2][4][6][7][10][11] |
| Molecular Weight | 106.55 g/mol [1][4][6][7][10] |
| Exact Mass | 106.029776 g/mol [11] |
| CAS Registry Number | 25808-30-4[1][2][3][4][5][10][12] |
| EC Number | 247-277-6[1][2] |
| InChI | InChI=1S/C3H6N2.ClH/c1-5-3-2-4;/h5H,3H2,1H3;1H[1][11][12] |
| InChIKey | DFKBQHBEROHUNF-UHFFFAOYSA-N[1][11][12] |
| Canonical SMILES | CNCC#N.Cl[6][12] |
| Synonyms | Sarcosinenitrile hydrochloride, N-Methylaminoacetonitrile hydrochloride[1][2][7][10] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of Methylaminoacetonitrile hydrochloride.
Table 3: Summary of Available Spectroscopic Data
| Technique | Details |
| ¹H NMR | Spectrum available. Solvent: Deuterium oxide; Reference: Dioxane[11] |
| ¹³C NMR | Spectrum available. Solvent: Deuterium oxide; Reference: Dioxane[11] |
| FTIR | 5 spectra available (ATR-IR, Transmission IR)[11] |
| Raman | 1 spectrum available[11] |
Detailed spectra can be accessed through specialized databases such as SpectraBase[11]. Analysis involves identifying characteristic peaks corresponding to the functional groups present in the molecule, such as the C≡N (nitrile) stretch in IR and the chemical shifts of protons and carbons in NMR[13][14][15].
Experimental Protocols: Synthesis
Methylaminoacetonitrile hydrochloride is primarily used as an intermediate in pharmaceutical and chemical synthesis, for instance, in the preparation of Tadalafil[2][5]. Several methods for its preparation have been documented.
Method 1: Two-Step Synthesis from Methylamine Hydrochloride
This method involves the formation of methylaminoacetonitrile followed by its conversion to the hydrochloride salt[3][16].
Step 1: Preparation of Methylamino-acetonitrile
-
Charge a reaction vessel (e.g., a four-hole boiling flask) with methylamine hydrochloride, 30% formaldehyde, and 3-mercaptopropionic acid (catalyst)[16].
-
Stir the mixture for 30 minutes and then cool to below 0 °C[16].
-
Slowly add a 30% aqueous solution of sodium cyanide. The dropping temperature should be maintained at 0 °C over a period of 2-3 hours[16]. This reaction forms the free base, methylaminoacetonitrile.
Step 2: Preparation of Methylamino-acetonitrile hydrochloride
-
In a separate flask, add the methylamino-acetonitrile product to anhydrous ethanol[16].
-
Cool the mixture to below 10 °C while stirring[16].
-
Slowly add hydrochloric acid in ethanol, maintaining the temperature between 5-10 °C, until the pH of the solution is 1-2[16].
-
Slowly warm the mixture to 80 °C and hold for an insulation reaction of 30 minutes[16].
-
Cool the reaction mixture to 0-5 °C and incubate for 30 minutes to facilitate crystallization[16].
-
The final product is collected by filtration, rinsed with cold anhydrous ethanol, and dried[16].
Workflow for Synthesis Method 1
Caption: Workflow for the two-step synthesis of Methylaminoacetonitrile hydrochloride.
Method 2: Alternative Synthesis Route
Another patented method involves reacting a methylamine aqueous solution with hydrochloric acid to form methylamine hydrochloride in situ, followed by reaction with formaldehyde and a sodium cyanide solution[17].
-
Pour a weighed amount of methylamine aqueous solution into a flask and heat[17].
-
Add hydrochloric acid to the flask and stir to generate a methylamine hydrochloride solution. The heating temperature is typically between 55 °C and 65 °C with a stirring time of 20-30 minutes[17].
-
The subsequent steps involving formaldehyde and sodium cyanide are carried out to yield the final product[17]. This process claims a reaction yield of over 75% and a product purity of over 98%[17].
Analytical Quality Control
For quality assurance, the following methods are typically employed:
-
Assay: Determined by High-Performance Liquid Chromatography (HPLC) to be ≥ 98.0%[3].
-
Water Content: Measured by Karl Fischer titration, typically ≤ 0.5%[3].
References
- 1. 甲胺基乙氰 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methylaminoacetonitrile hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Chemical Raw Materials Supplier | Wholesale Industrial & Fine Chemicals- HC-T [industrochem.com]
- 4. chembk.com [chembk.com]
- 5. Methylaminoacetonitrile hydrochloride | 25808-30-4 [chemicalbook.com]
- 6. (methylamino)acetonitrilhydrochlorid | CAS#:25808-30-4 | Chemsrc [chemsrc.com]
- 7. Methylaminoacetonitrile hydrochloride | 25808-30-4 [amp.chemicalbook.com]
- 8. Methylaminoacetonitrile hydrochloride - 有机砌块 - 西典实验 [seedior.com]
- 9. Methylamine hydrochloride | CAS#:593-51-1 | Chemsrc [chemsrc.com]
- 10. Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | C3H7ClN2 | CID 117641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. CN101402588A - Method for preparing methylamino-acetonitrilehydrochlorate - Google Patents [patents.google.com]
- 17. CN112358418B - Preparation method of methylamino acetonitrile hydrochloride - Google Patents [patents.google.com]
